N-Allyl-1,5-dimethyl-4-hexenylamine
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Overview
Description
N-Allyl-1,5-dimethyl-4-hexenylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group (−CH2−CH=CH2) attached to a hexenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-1,5-dimethyl-4-hexenylamine can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This method utilizes palladium catalysts to activate N-allyl imines, followed by nucleophilic attack by glycinates to deliver vicinal diamino derivatives . The reaction conditions typically involve mild temperatures and the use of chiral ligands to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-1,5-dimethyl-4-hexenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include allylic alcohols, diols, and various substituted amines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Allyl-1,5-dimethyl-4-hexenylamine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Allyl-1,5-dimethyl-4-hexenylamine involves its interaction with various molecular targets and pathways. For example, in allylic bromination reactions, the compound undergoes radical substitution at the allylic position, facilitated by reagents like N-bromosuccinimide (NBS) in the presence of light . This reaction mechanism involves the formation of an allylic radical intermediate, which then reacts with bromine to form the final product.
Comparison with Similar Compounds
N-Allyl-1,5-dimethyl-4-hexenylamine can be compared with similar compounds such as:
N-Allyl-N,N-dimethylamine: This compound has a similar allyl group but differs in the length and substitution pattern of the carbon chain.
N,N-dimethyl-5-hexenylamine: This compound lacks the allyl group but has a similar hexenylamine backbone.
Properties
CAS No. |
4730-16-9 |
---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
6-methyl-N-prop-2-enylhept-5-en-2-amine |
InChI |
InChI=1S/C11H21N/c1-5-9-12-11(4)8-6-7-10(2)3/h5,7,11-12H,1,6,8-9H2,2-4H3 |
InChI Key |
DZDMCNWRZMNEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)NCC=C |
Origin of Product |
United States |
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